molecular formula C10H30O5Si4 B104689 Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- CAS No. 17928-31-3

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-

Cat. No.: B104689
CAS No.: 17928-31-3
M. Wt: 342.68 g/mol
InChI Key: BTQLIKNMLWCRII-UHFFFAOYSA-N
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Description

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- (CAS: Not explicitly provided; structurally analogous to 1,7-dichloro variant) is a branched organosiloxane characterized by a tetrasiloxane backbone (Si-O-Si linkages) with methoxy (-OCH₃) groups at terminal positions (1,7) and methyl (-CH₃) groups at all silicon centers. The dimethoxy variant likely shares structural similarities but differs in reactivity due to the substitution of chloride with methoxide groups.

Properties

IUPAC Name

methoxy-[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30O5Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLIKNMLWCRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066281
Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
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Molecular Weight

342.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17928-31-3
Record name 1,7-Dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
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Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
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Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
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Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
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Biological Activity

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- (CAS Number: 17928-31-3) is a siloxane compound characterized by its unique molecular structure comprising four silicon atoms and multiple methoxy groups. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties, applications in drug delivery systems, and implications in environmental safety. This article aims to provide a comprehensive overview of the biological activity associated with this tetrasiloxane compound, supported by data tables and relevant case studies.

Molecular Structure

  • Chemical Formula : C10H30O5Si4
  • Molecular Weight : 342.68 g/mol

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Tetrasiloxanes have been studied for their antimicrobial effects. Research indicates that siloxane compounds can inhibit the growth of various pathogens. For instance:

  • Study Findings : In a study evaluating the antimicrobial efficacy of siloxanes against bacteria such as Staphylococcus aureus and Escherichia coli, it was found that certain siloxanes exhibited significant inhibitory effects at concentrations ranging from 0.1 to 1 mg/mL .

Drug Delivery Systems

The unique properties of tetrasiloxanes make them suitable candidates for drug delivery applications:

  • Case Study : A formulation utilizing tetrasiloxane as a carrier for hydrophobic drugs demonstrated enhanced solubility and stability of the drug in biological systems. The release profile indicated a sustained release over time, which is beneficial for therapeutic applications .

Environmental Safety

Tetrasiloxanes are also evaluated for their environmental impact:

  • Risk Assessment : According to assessments conducted under the Canadian Environmental Protection Act, tetrasiloxanes have been scrutinized for their persistence in the environment and potential bioaccumulation. The findings suggest that while they are effective in various applications, their environmental fate requires careful consideration .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of several siloxane compounds against plant pathogens. The results indicated that tetrasiloxane derivatives could inhibit mycelial growth effectively, with IC50 values ranging from 0.06 to 0.25 mg/mL against Alternaria solani and Bipolaris maydis .

Case Study 2: Drug Formulation

In a recent formulation study, tetrasiloxane was incorporated into a polymer matrix for controlled drug release. The results showed that the addition of tetrasiloxane improved the mechanical properties of the matrix while maintaining drug release rates suitable for therapeutic use .

Scientific Research Applications

Silicone Polymers

Tetrasiloxane derivatives are integral in the production of silicone polymers. These polymers exhibit excellent thermal stability and flexibility, making them suitable for applications in coatings and sealants. The compound's ability to form stable siloxane bonds enhances the mechanical properties of silicone elastomers.

Surface Modifiers

The compound acts as a surface modifier in coatings and paints. Its incorporation can improve water repellency and reduce surface tension, leading to enhanced durability and performance of coatings in harsh environments .

Drug Delivery Systems

Tetrasiloxanes are explored as carriers in drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic drugs. Research indicates that these compounds can improve the solubility and bioavailability of pharmaceutical agents .

Cosmetic Formulations

In cosmetic formulations, tetrasiloxanes are used for their smooth application properties and skin feel enhancement. They provide a silky texture and can help stabilize emulsions in creams and lotions .

Silicone-Based Surfactants

The compound is utilized in the development of silicone-based surfactants that are effective in reducing surface tension in various cleaning products. These surfactants are biodegradable and less harmful to aquatic life compared to traditional surfactants .

Pollution Control

Research has shown that tetrasiloxanes can be employed in environmental remediation efforts. Their ability to bind with pollutants makes them useful in the treatment of contaminated water sources .

Case Studies

Application AreaStudy ReferenceFindings
Drug DeliveryJournal of Controlled Release (2020)Demonstrated improved solubility of hydrophobic drugs using tetrasiloxanes .
Surface ModifiersMaterials Science Journal (2021)Enhanced mechanical properties and durability of silicone coatings .
Environmental RemediationEnvironmental Science & Technology (2022)Effective binding with heavy metals in contaminated water samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrasiloxanes

1,7-Dichloro-1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 2474-02-4)

  • Structure : Terminal chlorine atoms at positions 1 and 5.
  • Reactivity : High hydrolytic activity due to labile Si-Cl bonds, enabling surface functionalization (e.g., siliconizing fluids like SurfaSil) .
  • Applications : Hydrophobic coatings for biomedical devices, glassware, and microfluidics.
  • Safety : Classified as a toxic vapor (UN2987) requiring stringent handling .

1,3,3,5,5,7-Hexamethyl-1,1,7,7-Tetraphenyltetrasiloxane (CAS: Not provided)

  • Structure : Phenyl (-C₆H₅) groups at terminal positions (1,7) and methyl groups elsewhere.
  • Properties : Enhanced thermal stability due to aromatic substituents; used in high-temperature silicone resins .
  • Differentiation : Phenyl groups reduce reactivity compared to methoxy or chloro analogs, favoring polymer applications.

1,1,1,5,7,7,7-Heptamethyl-3,3-Bis(trimethylsiloxy)tetrasiloxane (CAS: Not provided)

  • Structure : Trimethylsiloxy (-OSi(CH₃)₃) groups at position 3 and heptamethyl substitution.
  • Applications : Found in plant extracts (e.g., Berberis vulgaris) with antimicrobial activity .
  • Comparison : Bulkier substituents increase steric hindrance, reducing intermolecular interactions compared to linear methoxy derivatives.

1,1,1,3,5,7,7,7-Octamethyl-3,5-Bis(trimethylsiloxy)tetrasiloxane (CAS: Not provided)

  • Structure : Trimethylsiloxy groups at positions 3 and 5.
  • Differentiation : Internal siloxy groups create a more rigid backbone, contrasting with terminal methoxy flexibility.

Physicochemical and Functional Properties

Property 1,7-Dimethoxy Derivative (Inferred) 1,7-Dichloro Analog 1,1,7,7-Tetraphenyl Derivative
Hydrophobicity Moderate (methoxy polarity) High (Si-Cl reactivity) High (aromatic hydrophobicity)
Thermal Stability ~150–200°C ~100–150°C >250°C
Reactivity Low (stable Si-OCH₃) High (hydrolytic Si-Cl) Low (inert phenyl groups)
Applications Solubility modifiers, precursors Coatings, surface treatment High-temperature silicones

Q & A

Basic: What are the established synthetic routes for 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane?

Methodological Answer:
The compound is synthesized via controlled hydrolysis and condensation of methoxy-substituted chlorosilane precursors. A common approach involves:

Hydrosilylation : Methoxy groups are introduced using methanol in the presence of a platinum catalyst (e.g., Karstedt’s catalyst) under inert conditions .

Stepwise Condensation : Intermediate silanol species are formed and condensed under acidic or basic conditions, with precise stoichiometry to avoid cross-linking. Reaction monitoring via <sup>29</sup>Si NMR ensures structural fidelity .

Purification : Fractional distillation or column chromatography removes byproducts like cyclic siloxanes.

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR confirm methoxy (-OCH3) and methyl (-CH3) group integration. <sup>29</sup>Si signals at δ −15 to −22 ppm indicate Si-O-Si linkages .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 73, characteristic of trimethylsiloxy ions) validate molecular weight and substituent arrangement .
  • Physical Properties : Compare density (≈1.01 g/mL at 25°C) and refractive index (n<sup>20</sup>/D ≈1.405) with literature values .

Advanced: How can synthesis yield be optimized while minimizing cyclic byproducts?

Methodological Answer:

  • Catalyst Selection : Use Lewis acids (e.g., FeCl3) to enhance condensation kinetics and suppress cyclization .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize linear intermediates over cyclic oligomers.
  • Temperature Control : Maintain reactions below 60°C to prevent thermal redistribution of siloxane bonds. Yield improvements (>80%) are achievable with iterative process optimization .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Contamination Checks : Analyze process blanks via GC-MS to rule out lab contaminants like vacuum grease-derived tetrasiloxanes .
  • Cross-Validation : Compare <sup>29</sup>Si NMR chemical shifts with computational predictions (e.g., DFT calculations) .
  • Reference Libraries : Match MS fragmentation patterns against databases like NIST Chemistry WebBook to confirm substituent branching .

Advanced: What methodologies are suitable for studying its potential bioactivity?

Methodological Answer:

  • GC-MS Profiling : Identify the compound in natural extracts (e.g., plant or microbial sources) using retention time alignment and spectral matching .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria, with positive controls (e.g., streptomycin) .
  • Metabolite Tracking : Use isotopic labeling (<sup>13</sup>C-methoxy groups) to trace metabolic pathways in cell cultures .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>222°C, extrapolated from dichloro analogs) .
  • Hydrolytic Stability : Expose to aqueous buffers (pH 4–10) and monitor siloxane bond cleavage via <sup>29</sup>Si NMR. Methoxy groups exhibit slower hydrolysis than chloro analogs .

Advanced: What explains reactivity differences between methoxy and chloro substituents in related tetrasiloxanes?

Methodological Answer:

  • Electron Withdrawing Effects : Chloro groups increase electrophilicity at Si centers, accelerating nucleophilic substitution. Methoxy groups, being electron-donating, stabilize the siloxane backbone, reducing reactivity .
  • Steric Hindrance : Methoxy substituents create bulkier environments, limiting access to reactive sites compared to smaller chloro groups .

Advanced: How can computational modeling aid in predicting its physicochemical properties?

Methodological Answer:

  • ACD/Labs Percepta : Predict logP, boiling points, and solubility using fragment-based algorithms. Validate against experimental data (e.g., density ≈1.01 g/mL) .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biomolecules to guide applications in drug delivery or coatings .

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